ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate
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Overview
Description
Ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a furan ring, a thieno[2,3-d]pyrimidine core, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the ethyl acetate group through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate the desired transformations while maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thieno[2,3-d]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the thieno[2,3-d]pyrimidine core may produce dihydrothieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have therapeutic potential as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and thieno[2,3-d]pyrimidine moieties may interact with enzymes or receptors, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Furan derivatives: Compounds containing the furan ring exhibit different reactivity and applications depending on the attached functional groups.
Pyrimidine derivatives: These compounds are widely studied for their biological activities and can serve as a basis for comparison in terms of structure-activity relationships.
Biological Activity
Ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and mechanisms of action associated with this compound and its derivatives.
Synthesis and Structural Characteristics
The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves cyclization reactions of appropriate precursors. This compound can be synthesized through various methods that typically involve the introduction of furan moieties and thioketone functionalities into the thieno[2,3-d]pyrimidine scaffold.
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant antitumor activity in various studies. These compounds are known to inhibit key pathways involved in cancer cell proliferation:
- EGFR Inhibition : Compounds similar to this compound have been shown to suppress epidermal growth factor receptor (EGFR) activity. This inhibition is crucial for targeting triple-negative breast cancer cells .
- Folate Receptor Targeting : The compound exhibits selective targeting of folate receptors (FRs), which are overexpressed in certain tumors. In vitro studies have shown that derivatives can inhibit the growth of CHO cells expressing FRs with IC50 values ranging from 2.11 to 7.19 nM .
- Mechanisms of Action : The antitumor mechanism involves dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and potentially other enzymes involved in purine biosynthesis . This unique action distinguishes these compounds from traditional antifolates.
Antimicrobial and Anti-inflammatory Properties
In addition to antitumor effects, thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Compounds have shown efficacy against various bacterial strains and fungi . Their structural similarity to purines allows them to interfere with nucleic acid synthesis in pathogens.
- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines (T47D). The most potent compound demonstrated a 72% inhibition rate on PI3Kβ and 84% on PI3Kγ isoforms at a concentration of 10 µM . These results indicate a promising avenue for developing targeted therapies for breast cancer.
Case Study 2: Mechanistic Insights
Research involving metabolite rescue assays identified SHMT2 as a target for certain thieno[2,3-d]pyrimidine antifolates. This discovery highlights the importance of understanding intracellular targets to enhance the therapeutic index of these compounds .
Table 1: Biological Activity Summary of Thieno[2,3-d]pyrimidine Derivatives
Activity Type | Example Compounds | IC50 Values (nM) | Mechanism |
---|---|---|---|
Antitumor | Compound VIb | 7.19 | EGFR Inhibition |
Folate Receptor | Compound 9 | 2.11 | Selective uptake via FRs |
Anti-inflammatory | Compound 4b | - | TNF-alpha and IL-6 inhibition |
Antimicrobial | Various derivatives | - | Interference with nucleic acid synthesis |
Properties
IUPAC Name |
ethyl 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-3-21-13(19)9-23-16-17-14-12(7-10(2)24-14)15(20)18(16)8-11-5-4-6-22-11/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERJIHJPRKFQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(S2)C)C(=O)N1CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.